![molecular formula C18H17N3O B15137068 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with a triazole ring and an ethylphenyl group
Métodos De Preparación
The synthesis of 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazines and carboxylic acids. This step often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired triazole ring.
Substitution Reactions: The ethylphenyl group is introduced through substitution reactions, where the triazole ring is reacted with ethyl-substituted benzene derivatives. This step may involve the use of reagents such as alkyl halides and bases to facilitate the substitution.
Attachment of the Ethanone Group: The final step involves the attachment of the ethanone group to the phenyl ring. This can be achieved through various methods, including Friedel-Crafts acylation, where an acyl chloride is reacted with the phenyl ring in the presence of a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the ethanone group is oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms. Reagents such as sodium borohydride or lithium aluminum hydride are commonly used for these reactions.
Substitution: The triazole ring and phenyl ring can undergo substitution reactions, where various substituents are introduced. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be performed on this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to inhibit specific enzymes and interact with biological targets makes them valuable in drug discovery and development.
Materials Science: The unique structural properties of triazole derivatives make them suitable for use in materials science, including the development of polymers, coatings, and other advanced materials.
Biological Research: The compound’s ability to interact with biological systems has led to its use in studying cellular processes and pathways. It can serve as a tool for investigating the mechanisms of action of various biological targets.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may target enzymes involved in metabolic pathways, cellular signaling, and other critical biological processes. The exact mechanism of action depends on the specific application and target being studied.
Comparación Con Compuestos Similares
1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone can be compared with other similar triazole derivatives, such as:
1-[2-[4-(4-Methylphenyl)triazol-1-yl]phenyl]ethanone: This compound has a methyl group instead of an ethyl group, which may affect its biological activity and chemical properties.
1-[2-[4-(4-Fluorophenyl)triazol-1-yl]phenyl]ethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
1-[2-[4-(4-Chlorophenyl)triazol-1-yl]phenyl]ethanone: Chlorine substitution can enhance the compound’s stability and influence its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[2-[4-(4-ethylphenyl)triazol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-3-14-8-10-15(11-9-14)17-12-21(20-19-17)18-7-5-4-6-16(18)13(2)22/h4-12H,3H2,1-2H3 |
Clave InChI |
QPOAHTRZQUAMRS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


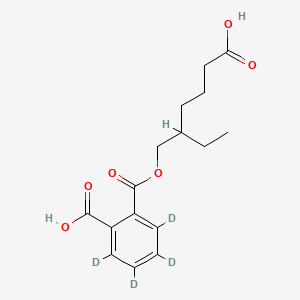
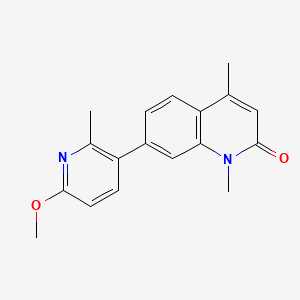


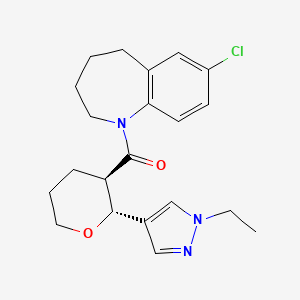
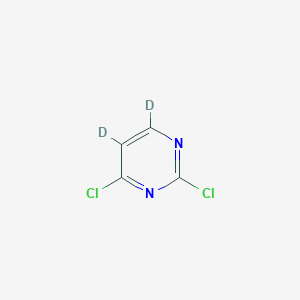




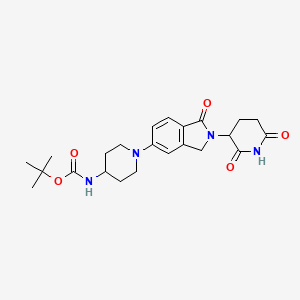
![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
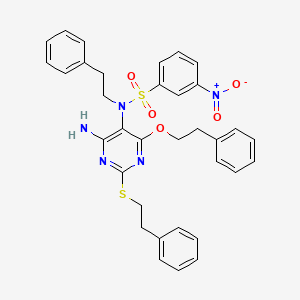
![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)
